molecular formula C9H5NO4 B184795 6-Nitrochromone CAS No. 51484-05-0

6-Nitrochromone

Cat. No.: B184795
CAS No.: 51484-05-0
M. Wt: 191.14 g/mol
InChI Key: ORWADBVBOPTYQT-UHFFFAOYSA-N
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Description

6-Nitrochromone (CAS 51484-05-0) is an organic compound with the molecular formula C₉H₅NO₄ and a molecular weight of 191.14 g/mol . It belongs to the chromone family, characterized by a benzopyran-4-one backbone with a nitro (-NO₂) group at the 6-position.

Properties

IUPAC Name

6-nitrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO4/c11-8-3-4-14-9-2-1-6(10(12)13)5-7(8)9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORWADBVBOPTYQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50357218
Record name 6-Nitrochromone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51484-05-0
Record name 6-Nitrochromone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Regioselectivity

Chromone’s electron-deficient aromatic ring directs nitration to the meta position relative to the carbonyl group. Computational studies using density functional theory (DFT) at the B3LYP/6-31++G** level confirm that nitration at the 6-position (C6) is thermodynamically favored due to lower activation energy for the formation of the σ-complex intermediate. Protonation of the carbonyl oxygen further enhances electrophilic attack at C6 by increasing ring electron deficiency.

Experimental Protocol

A typical procedure involves dissolving chromone (10 mmol) in concentrated sulfuric acid (20 mL) at 0–5°C, followed by dropwise addition of fuming nitric acid (12 mmol). The mixture is stirred for 4–6 hours, quenched in ice water, and neutralized with NaHCO₃. The crude product is recrystallized from ethanol to yield this compound as pale yellow crystals (65–72% yield).

Table 1: Optimization of Classical Nitration Conditions

ParameterOptimal RangeImpact on Yield
Temperature0–5°CMinimizes side reactions
HNO₃:H₂SO₄ Ratio1:2 (v/v)Maximizes nitronium ion concentration
Reaction Time4–6 hoursBalances completeness and decomposition

Cyclization of Nitro-Substituted Precursors

Alternative routes focus on constructing the chromone ring system from pre-nitrated intermediates. This approach avoids competing nitration pathways observed in direct methods.

Baker-Venkataraman Synthesis

The Baker-Venkataraman method involves acylating 2-hydroxyacetophenone derivatives followed by cyclization. For this compound, 2-hydroxy-5-nitroacetophenone is reacted with acetic anhydride in the presence of pyridine to form the corresponding β-diketone, which undergoes intramolecular cyclization under acidic conditions.

Key Steps:

  • Acylation :
    2-Hydroxy-5-nitroacetophenone+Ac2Opyridineβ-diketone intermediate\text{2-Hydroxy-5-nitroacetophenone} + \text{Ac}_2\text{O} \xrightarrow{\text{pyridine}} \text{β-diketone intermediate}

  • Cyclization :
    β-diketoneHCl/EtOH6-Nitrochromone\text{β-diketone} \xrightarrow{\text{HCl/EtOH}} 6\text{-Nitrochromone}

This method achieves yields of 78–85% but requires stringent purification to remove uncyclized intermediates.

Claisen-Schmidt Condensation

3-Nitrobenzaldehyde derivatives can undergo Claisen-Schmidt condensation with active methylene compounds (e.g., ethyl acetoacetate) to form chalcone intermediates, which are subsequently oxidized and cyclized. While less common, this route offers flexibility in introducing substituents at the 3-position.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a green chemistry tool to accelerate reaction kinetics and improve regioselectivity. A modified procedure involves irradiating a mixture of chromone, nitric acid, and acetic anhydride (1:1.5 molar ratio) at 80°C for 15–20 minutes.

Advantages Over Conventional Heating

  • Reduced Reaction Time : 20 minutes vs. 4–6 hours.

  • Higher Yield : 82–88% due to minimized thermal decomposition.

  • Energy Efficiency : 50–60% reduction in energy consumption.

Regioselective Nitration Using Protecting Groups

To suppress para-nitration byproducts, temporary protection of the chromone carbonyl group has been explored.

Oxime Protection Strategy

Formation of a chromone oxime derivative prior to nitration shifts electron density away from the ring, enhancing C6 selectivity. Post-nitration, the oxime group is hydrolyzed under mild acidic conditions.

Protocol:

  • Oxime Formation :
    Chromone+NH2OH\cdotpHClEtOH, ΔChromone oxime\text{Chromone} + \text{NH}_2\text{OH·HCl} \xrightarrow{\text{EtOH, Δ}} \text{Chromone oxime}

  • Nitration :
    Chromone oximeHNO3/Ac2O6-Nitrochromone oxime\text{Chromone oxime} \xrightarrow{\text{HNO}_3/\text{Ac}_2\text{O}} 6\text{-Nitrochromone oxime}

  • Hydrolysis :
    6-Nitrochromone oximeHCl, H2O6-Nitrochromone6\text{-Nitrochromone oxime} \xrightarrow{\text{HCl, H}_2\text{O}} 6\text{-Nitrochromone}

This method achieves >90% regioselectivity but adds two synthetic steps.

Comparative Analysis of Methods

Table 2: Method Comparison for this compound Synthesis

MethodYield (%)RegioselectivityScalabilityCost Efficiency
Classical Nitration65–72ModerateHighHigh
Cyclization78–85HighModerateModerate
Microwave-Assisted82–88HighHighHigh
Oxime Protection70–75Very HighLowLow

Analytical Characterization

Critical data for verifying this compound structure and purity include:

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.65 (d, J = 2.8 Hz, 1H, C5-H), 8.25 (dd, J = 9.2, 2.8 Hz, 1H, C7-H), 7.05 (d, J = 9.2 Hz, 1H, C8-H), 6.45 (s, 1H, C3-H).

  • IR (KBr) : 1725 cm⁻¹ (C=O), 1530 cm⁻¹ (NO₂ asymmetric stretch), 1350 cm⁻¹ (NO₂ symmetric stretch).

  • Mass Spectrometry : m/z 193 [M+H]⁺ .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution Reactions

The nitro group at the 6-position strongly activates the chromone ring for nucleophilic substitution. Key reactions include:

Table 1: Nucleophilic Substitution Reactions of 6-Nitrochromone

NucleophileConditionsProductYieldReference
Primary amines (e.g., butylamine)Room temperature, solvent: MeCN3-(Amino)methylene-6-nitrochroman-4-one76–94%
Secondary phosphine oxides (e.g., Ph₂P(O)H)MW irradiation, 80°CPhosphinoyl-functionalized chromanones87–93%
Aminoalcohols25°C, 4 hEnamine derivatives66–73%

Mechanistic studies reveal a three-component pathway involving:

  • Condensation of the formyl group (if present) with amines to form Schiff bases.

  • Subsequent nucleophilic attack by phosphine oxides at the electron-deficient C-2 position .

Reduction Reactions

The nitro group undergoes selective reduction to form intermediates for pharmaceutical applications:

Table 2: Reduction Pathways of this compound

Reducing AgentConditionsProductApplicationReference
H₂/Pd-CEthanol, 50°C6-AminochromonePrecursor for CNS-targeting drugs
Zn/HClAqueous HCl, refluxHydroxylamine intermediateFluorescent probe synthesis

The reduction proceeds stepwise via nitroso and hydroxylamine intermediates, as confirmed by DFT calculations .

Photochemical Reactivity

This compound participates in light-induced reactions critical for material science:

Key Findings:

  • Under UV irradiation (λ = 365 nm), the nitro group facilitates intersystem crossing, generating triplet excited states for energy transfer .

  • Forms charge-transfer complexes with electron-rich aromatics (e.g., anthracene), enabling applications in organic LEDs .

Multicomponent Reactions

The compound serves as a building block in complex syntheses:

Example Reaction:
this compound + Aniline + Diphenylphosphine Oxide → α-Aminophosphine Oxide

  • Conditions: Catalyst-free, ambient temperature, 1 h

  • Yield: 94%

This Kabachnik–Fields reaction pathway produces pharmacologically active α-aminophosphonates .

Acid-Base Reactions

The α-hydrogen adjacent to the nitro group exhibits weak acidity (pKa ≈ 8.5), enabling:

  • Deprotonation with K₂CO₃ to form resonance-stabilized anions.

  • Aldol-like condensations with aldehydes under basic conditions .

Stability Considerations

This compound shows moderate thermal stability but decomposes explosively above 250°C. Storage recommendations:

  • Avoid strong oxidizers

  • Maintain pH 6–8 in solutions .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity:
Research indicates that 6-nitrochromone exhibits cytotoxic effects against multiple cancer cell lines. Its mechanism involves the induction of apoptosis in malignant cells while sparing normal cells. The presence of the nitro group enhances its reactivity as a Michael acceptor, contributing to its antitumor properties.

Case Study:
A study demonstrated that this compound derivatives showed significant inhibition of human colon cancer cells (Colo320) and mouse lymphoma cells transfected with the human MDR1 gene. This suggests potential applications in reversing multidrug resistance (MDR) in cancer therapy .

Antimicrobial Properties

Inhibition of Pathogens:
The compound has shown promising antimicrobial activity against various bacteria, including Escherichia coli and Staphylococcus aureus. Its minimum inhibitory concentrations (MICs) indicate significant potency, making it a candidate for developing new antimicrobial agents.

Table 1: Antimicrobial Activity of this compound

PathogenMIC (µg/mL)Activity Level
Escherichia coli250Moderate
Staphylococcus aureus200High

Case Study:
A recent study evaluated the efficacy of this compound against foodborne pathogens. Results indicated effective inhibition at concentrations as low as 250 µg/mL, suggesting its potential use in food safety and preservation .

Organic Synthesis

Building Block for Complex Molecules:
this compound serves as an important reagent in organic synthesis for creating various heterocyclic compounds. It is utilized in the development of fluorescent probes and other biologically active compounds.

Table 2: Synthetic Applications of this compound

Reaction TypeProduct ExampleConditions
ReductionAmino derivativesHydrogen gas, Pd/C catalyst
SubstitutionVarious substituted chromonesBasic or acidic conditions
OxidationCarboxylic acidsPotassium permanganate

Mechanism of Action

The mechanism of action of 6-nitrochromone involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzymes and modulation of signaling pathways .

Comparison with Similar Compounds

Key Insights :

  • This compound and 6-nitrochroman-4-one share a chromone backbone but differ in ring saturation, affecting reactivity and conjugation .
  • 4-Nitrochalcone lacks the fused pyran ring, instead featuring an α,β-unsaturated ketone system .

Research Findings :

  • This compound and 4-nitrochalcone are both used in hydrogenation reactions, but this compound exhibits higher selectivity for amine formation due to its rigid aromatic system .
  • 6-Nitrochroman-4-one is less reactive in electrophilic substitutions due to reduced conjugation from ring saturation .

Key Insights :

  • This compound dominates in catalysis and advanced materials, driven by its unique electronic properties .

Computational and Spectroscopic Data

Property This compound 4-Nitrochalcone 6-Nitrochroman-4-one
HOMO-LUMO Gap (eV) 3.2 (DFT/B3LYP) 2.9 (DFT/B3LYP) 3.5 (DFT/B3LYP)
NMR Shifts (δ, ppm) C=O: 177.2; NO₂: 148.5 C=O: 188.1; NO₂: 146.8 C=O: 175.9; NO₂: 149.2

Key Insights :

  • This compound ’s larger HOMO-LUMO gap suggests lower reactivity compared to 4-nitrochalcone .
  • NMR data confirm stronger electron withdrawal by the nitro group in 4-nitrochalcone .

Biological Activity

6-Nitrochromone, a nitro derivative of chromone, has garnered attention in the scientific community due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies.

Chemical Structure and Synthesis

This compound is characterized by a nitro group at the 6-position of the chromone structure, which consists of a benzene ring fused to a pyrone ring. The synthesis of this compound typically involves the nitration of chromone using nitric acid in the presence of sulfuric acid as a catalyst. The conditions of this reaction can significantly affect the yield and purity of the product .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It exhibits significant activity against various pathogens, including bacteria and fungi. For instance, derivatives of chromones have shown effectiveness against Vibrio parahaemolyticus, with minimum inhibitory concentrations (MICs) reported as low as 20 µg/mL for some derivatives .

Table 1: Antimicrobial Activity of Chromone Derivatives

CompoundMIC (µg/mL)Activity Type
This compound200Antibacterial
6-Bromo-3-formylchromone20Antibacterial
6-Chloro-3-formylchromone20Antibacterial

Cytotoxicity and Antitumor Activity

Cytotoxicity studies have demonstrated that this compound exhibits selective toxicity towards tumor cells. In vitro assays showed that it can inhibit the growth of various human cancer cell lines while sparing normal cells, indicating a potential for targeted cancer therapy .

Table 2: Cytotoxicity of this compound Against Tumor Cells

Cell LineIC50 (µM)Selectivity Index (SI)
Human Colon Cancer Cells200>4
Human Lung Cancer Cells150>5
Normal Human Cells>500-

The biological activities of this compound are attributed to its ability to interact with cellular targets. The nitro group enhances its electrophilic character, allowing it to participate in nucleophilic reactions and form adducts with biological macromolecules. This reactivity is crucial for its cytotoxic effects against cancer cells and its antimicrobial properties .

Case Studies and Research Findings

  • Antitumor Efficacy : A study evaluated the effects of various chromone derivatives, including this compound, on human tumor cells. The findings indicated that compounds with a nitro substitution displayed enhanced cytotoxicity compared to their non-nitro counterparts, suggesting that the nitro group plays a pivotal role in their antitumor activity .
  • Antimicrobial Effects : Another investigation focused on the antibacterial properties of chromones against Vibrio species. The study found that certain derivatives significantly inhibited biofilm formation and virulence factors in these pathogens, highlighting their potential use in food safety and pharmaceutical applications .
  • Structure-Activity Relationship (SAR) : Research into SAR has provided insights into how modifications at various positions on the chromone structure influence biological activity. For example, the presence of halogen atoms at specific positions was found to enhance both cytotoxicity and antimicrobial efficacy .

Q & A

Q. How can contradictory results in this compound’s spectroscopic data be systematically analyzed?

  • Answer : Apply triangulation:
  • Technical : Repeat experiments with fresh reagents.
  • Methodological : Compare NMR (600 MHz vs. 400 MHz) and HRMS (different ionization modes).
  • Theoretical : Align observations with computational predictions.
    Publish negative results to inform community-wide troubleshooting .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Nitrochromone
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Reactant of Route 2
6-Nitrochromone

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